3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
CAS No.: 1095208-38-0
Cat. No.: VC18421790
Molecular Formula: C22H17F2NO3
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095208-38-0 |
|---|---|
| Molecular Formula | C22H17F2NO3 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | [4-(2,4-difluorophenyl)-2-(dimethylcarbamoyl)phenyl] benzoate |
| Standard InChI | InChI=1S/C22H17F2NO3/c1-25(2)21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,1-2H3 |
| Standard InChI Key | KIZLRJBXUFJZNT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound's systematic IUPAC name, [4-(2,4-difluorophenyl)-2-(dimethylcarbamoyl)phenyl] benzoate, reflects its three distinct structural domains:
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A central 2-(dimethylcarbamoyl)phenyl group
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A 2,4-difluorophenyl substituent at the para position
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A benzoate ester at the opposing phenyl position
Critical molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C22H17F2NO3 |
| Molecular Weight | 381.4 g/mol |
| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
| InChI Key | KIZLRJBXUFJZNT-UHFFFAOYSA-N |
The SMILES string reveals the spatial arrangement of substituents, with fluorine atoms occupying the 2' and 4' positions of the biphenyl system. The dimethylcarbamoyl group (-N(C)(C)=O) introduces both hydrogen-bonding capacity and steric bulk, while the benzoate ester provides a site for potential metabolic cleavage or further derivatization.
Crystallographic Considerations
Synthetic Pathways and Manufacturing
Retrosynthetic Analysis
A plausible synthetic route involves three key stages:
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Construction of the 2',4'-difluorobiphenyl core
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Introduction of the dimethylcarbamoyl moiety
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Esterification with benzoyl chloride
Recent advances in transition metal-catalyzed coupling reactions, particularly those employing iron-based catalysts as demonstrated in related fluorinated systems , suggest potential for efficient biphenyl formation. The difluoro substitution pattern could be achieved through directed ortho-metalation strategies or sequential halogen exchange reactions.
Experimental Procedures
While detailed synthesis protocols remain proprietary, general methodologies can be extrapolated from analogous compounds:
Step 1: Suzuki-Miyaura Coupling
A 2,4-difluorophenylboronic acid derivative couples with a 4-bromo-2-nitrobenzene precursor under palladium catalysis. This establishes the biphenyl framework while preserving reactive sites for subsequent functionalization .
Step 2: Carbamoyl Group Installation
Reduction of the nitro group to an amine followed by reaction with dimethylcarbamoyl chloride introduces the -N(C)(C)=O functionality. Protecting group strategies may be required to prevent undesired side reactions during this stage.
Step 3: Esterification
The final benzoate group is introduced via Steglich esterification or acid chloride coupling, with careful control of reaction conditions to prevent racemization or decomposition of sensitive functional groups.
Physicochemical Properties
Solubility and Partitioning
Predicted logP values (ChemAxon) suggest moderate lipophilicity (cLogP ≈ 3.8), favoring solubility in polar aprotic solvents like DMF or DMSO. The compound likely exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its aromatic density and ester functionality.
Spectroscopic Characteristics
NMR (Predicted):
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¹⁹F NMR: Two distinct signals at δ -110 to -115 ppm (ortho-F) and δ -100 to -105 ppm (para-F)
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¹H NMR: Characteristic splitting patterns from JHF coupling, with aromatic protons appearing as complex multiplets between δ 7.2-8.3 ppm
Mass Spectrometry:
ESI-MS would show a dominant [M+H]+ ion at m/z 382.1, with fragmentation patterns revealing successive loss of the benzoate (Δm/z 122) and dimethylcarbamoyl (Δm/z 87) groups.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation | Nitrile gloves, lab coat |
| Eye Damage | Safety goggles |
| Respiratory Sensitization | Fume hood usage |
No acute toxicity data is publicly available, but structural alerts include:
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Potential esterase inhibition (benzoate moiety)
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Possible metabolic activation to reactive intermediates (aromatic amine derivatives)
Long-term storage recommendations suggest airtight containers under inert atmosphere at -20°C to prevent hydrolysis of the ester bond.
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